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Compound of Interest

Compound Name: Methyl 4-amino-3-fluorobenzoate

Cat. No.: B168591

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
4-amino-3-fluorobenzoate, a key intermediate in pharmaceutical synthesis. Due to the limited
availability of public domain raw spectral data, this document focuses on the foundational
aspects of spectroscopic analysis for this compound, including detailed experimental protocols
and the expected spectral characteristics based on its molecular structure.

Compound Overview

Methyl 4-amino-3-fluorobenzoate is an aromatic organic compound with the chemical
formula CsHsFNO:2.[1][2][3] It possesses a molecular weight of approximately 169.15 g/mol .[1]
[4] The compound, identified by the CAS Number 185629-32-7, is a substituted aniline and
benzoate ester.[1][2] Its structure, featuring an amino group, a fluorine atom, and a methyl
ester group on a benzene ring, makes it a valuable building block in the synthesis of more
complex molecules, particularly in the development of novel therapeutic agents.

Table 1: Chemical Identity of Methyl 4-amino-3-fluorobenzoate
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Property Value

IUPAC Name methyl 4-amino-3-fluorobenzoate[1]
Molecular Formula CsHsFNO2[1][2][3]

Molecular Weight 169.15 g/mol [1][4]

CAS Number 185629-32-7[1][2]

Canonical SMILES COC(=0)C1=CC(=C(C=C1)N)F[2]

Spectroscopic Data (Predicted)

While specific experimental spectra for Methyl 4-amino-3-fluorobenzoate are not readily
available in the public domain, the expected spectral data can be predicted based on the
functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons, the amino protons, and the methyl protons of the ester group. The aromatic protons
will likely appear as multiplets in the range of 6.5-8.0 ppm, with their chemical shifts and
coupling patterns influenced by the electron-donating amino group and the electron-
withdrawing ester and fluoro groups. The amino group protons would likely appear as a broad
singlet, and the methyl protons of the ester will be a sharp singlet, typically around 3.8-3.9 ppm.

13C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the
molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the
range of 165-175 ppm. The aromatic carbons will appear in the region of 110-160 ppm, with the
carbon attached to the fluorine atom showing a characteristic large coupling constant (*XJCF).
The methyl carbon of the ester group will be observed further upfield.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various
functional groups. Key expected peaks include:

e N-H stretching: Two bands in the region of 3300-3500 cm~! for the primary amine.
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e C=0 stretching: A strong absorption band around 1700-1730 cm~1 for the ester carbonyl
group.

e C-O stretching: Bands in the 1100-1300 cm~1 region for the ester C-O bond.
e C-F stretching: An absorption in the 1000-1400 cm~1 range.
e Aromatic C=C stretching: Peaks in the 1450-1600 cm~1 region.

e Aromatic C-H stretching: Signals above 3000 cm~1.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M*) at an m/z value
corresponding to the molecular weight of the compound (approximately 169.15). Fragmentation
patterns would likely involve the loss of the methoxy group (-OCHs) from the ester, or the entire
ester group (-COOCHS3).

Experimental Protocols

The following sections detail the standard methodologies for acquiring NMR, IR, and MS
spectra for a solid organic compound like Methyl 4-amino-3-fluorobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

[¢]

Accurately weigh 5-20 mg of the solid sample for *H NMR, and 20-50 mg for 13C NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDCls, DMSO-de) in a clean, dry vial.

o Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

o Filter the solution through a pipette with a small cotton or glass wool plug to remove any
particulate matter.

o Transfer the filtered solution into a clean 5 mm NMR tube.
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o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing.

o Data Acquisition:

o

Insert the NMR tube into the spectrometer's probe.

o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity and resolution.
o Tune and match the probe to the appropriate nucleus (*H or 13C).

o Set the acquisition parameters, including the number of scans, pulse sequence, and
relaxation delay.

o Acquire the NMR spectrum.

» Data Processing:

o

Apply a Fourier transform to the acquired free induction decay (FID).

[¢]

Phase the resulting spectrum.

[¢]

Calibrate the chemical shift axis using the internal standard (TMS at O ppm).

[e]

Integrate the signals to determine the relative number of protons.

o

Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the
molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic grade potassium
bromide (KBr) using an agate mortar and pestle.

o Continue grinding until a fine, homogeneous powder is obtained.
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o Place a portion of the powder into a pellet press.

o Apply pressure to form a thin, transparent or translucent pellet.

o Data Acquisition:
o Place the KBr pellet in the sample holder of the FT-IR spectrometer.
o Acquire a background spectrum of the empty sample compartment.

o Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum
to the background spectrum to generate the transmittance or absorbance spectrum.

e Data Analysis:
o ldentify the positions (in wavenumbers, cm~?) of the major absorption bands.

o Correlate these absorption bands with the characteristic vibrational frequencies of the
functional groups present in the molecule.

Mass Spectrometry (MS)

e Sample Preparation:

o Prepare a dilute solution of the sample (typically in the ug/mL to ng/mL range) in a volatile
organic solvent such as methanol or acetonitrile.

o The choice of solvent will depend on the ionization technique being used.

o Data Acquisition (using Electrospray lonization - ESI):

[¢]

Introduce the sample solution into the mass spectrometer's ion source via direct infusion
or through a liquid chromatography (LC) system.

[¢]

The sample is ionized in the ESI source to form gaseous ions.

[e]

The ions are then transferred into the mass analyzer.

o

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
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o The detector records the abundance of ions at each m/z value.

o Data Analysis:

o Identify the molecular ion peak (M* or [M+H]*) to determine the molecular weight of the
compound.

o Analyze the fragmentation pattern to gain information about the structure of the molecule.

o High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular
formula.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the key
structural features of Methyl 4-amino-3-fluorobenzoate relevant to its spectroscopic
characterization.
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Diagram 1: General workflow for the spectroscopic analysis of an organic compound.
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Methyl 4-amino-3-fluorobenzoate

Key Functional Groups for Spectroscopy

Methyl Ester (-COOCH3)
IR: ~1700-1730 cm~* (C=0 stretch)
1H NMR: ~3.8-3.9 ppm (singlet, 3H)
13C NMR: ~165-175 ppm (C=0), ~50-60 ppm (-OCH3)

Click to download full resolution via product page

Diagram 2: Molecular structure and key functional groups of Methyl 4-amino-3-
fluorobenzoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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